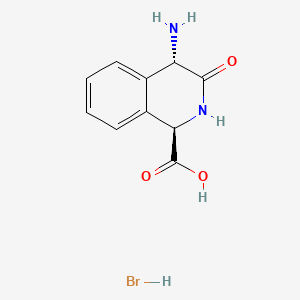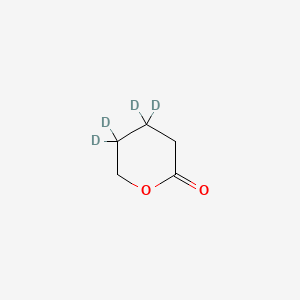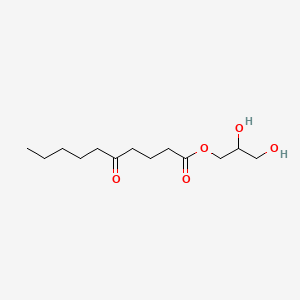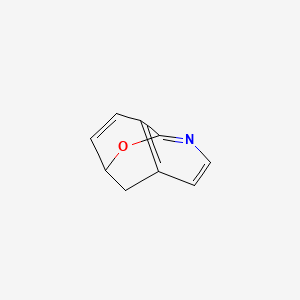
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include an amino group, a tetrahydroisoquinoline core, and a carboxylic acid moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step often involves a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Oxidation and Carboxylation:
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of various biological molecules.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R,4S)-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid
- (1S,4R)-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid
- 4-Amino-1,2,3,4-tetrahydro-3-oxoisoquinoline
Uniqueness
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt form. This configuration can influence its reactivity, solubility, and overall biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
(1R,4S)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPKVNHGVPXEA-KZYPOYLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H](NC(=O)[C@H](C2=C1)N)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)






![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)

